1H-indazole-5-carbonyl azide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

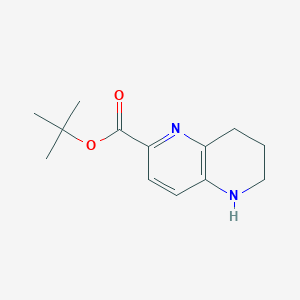

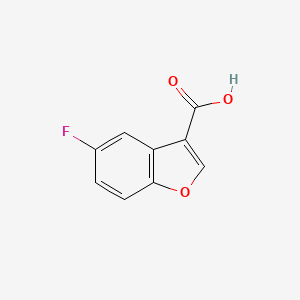

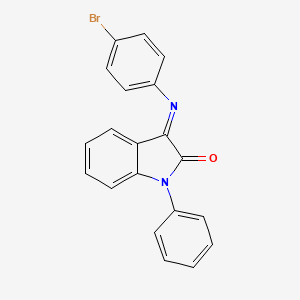

1H-indazole-5-carbonyl azide is a derivative of the 1H-indazole moiety, which is a heterocyclic compound that consists of a fused benzene and pyrazole ring. The indazole structure is a versatile scaffold in medicinal chemistry and is present in a variety of biologically active compounds. The addition of a carbonyl azide functional group at the 5-position of the indazole ring can potentially introduce a reactive site for further chemical transformations, such as the formation of amides, ureas, or carbamates through reactions with amines, alcohols, or water, respectively.

Synthesis Analysis

The synthesis of substituted 1H-indazoles can be achieved through various methods. One approach involves a [3 + 2] annulation from arynes and hydrazones, which can yield 3-substituted indazoles or 1,3-disubstituted indazoles depending on the reaction conditions and the type of hydrazone used . Another method utilizes Rh(III)-catalyzed C-H activation/C-N bond formation and Cu-catalyzed N-N bond formation starting from arylimidates and organo azides, which is a scalable and green process . Additionally, a practical, metal-free synthesis of 1H-indazoles from o-aminobenzoximes has been reported, which is mild and can be scaled up .

Molecular Structure Analysis

The molecular structure of 1H-indazole derivatives can be complex, especially when additional substituents are introduced. For instance, perfluorinated 1H-indazoles exhibit supramolecular structures that vary depending on the length of the perfluoroalkyl chain attached to the indazole core . These structural variations can significantly influence the physical and chemical properties of the molecules.

Chemical Reactions Analysis

1H-indazole derivatives can undergo a variety of chemical reactions. The presence of a carbonyl azide group, in particular, would make the molecule a candidate for click chemistry reactions, such as the Huisgen cycloaddition, to form 1,2,3-triazoles . The reactivity of the azide group also allows for the potential synthesis of a wide range of functionalized molecules, depending on the reaction partners and conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-indazole derivatives are influenced by their molecular structure. For example, the introduction of perfluorinated chains can lead to the formation of supramolecular structures with potential applications as ligands due to their ability to form complexes with metals . The synthesis of energetic salts of triazole derivatives, which share a similar heterocyclic structure to indazoles, demonstrates that such compounds can have high density, good thermal stability, and excellent detonation properties, suggesting that 1H-indazole-5-carbonyl azide could also possess unique energetic properties .

安全和危害

未来方向

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their wide variety of medicinal applications. Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions in this field could involve the development of more efficient and environmentally friendly synthetic methods, as well as the exploration of new medicinal applications for indazole derivatives.

属性

IUPAC Name |

1H-indazole-5-carbonyl azide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5O/c9-13-12-8(14)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGJDJVIDZHANF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N=[N+]=[N-])C=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-indazole-5-carbonyl azide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Ethyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2507081.png)

![N-[1-dimethylamino-meth-(E)-ylidene]-2,4-difluorobenzamide](/img/structure/B2507082.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide](/img/structure/B2507084.png)

![N-(3-chloro-4-methylphenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2507085.png)

![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-((3-(4-(m-tolyl)piperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2507097.png)